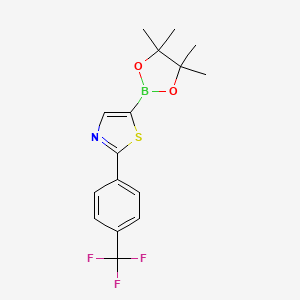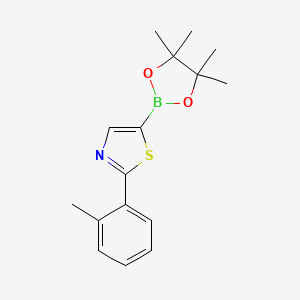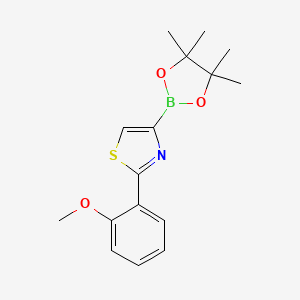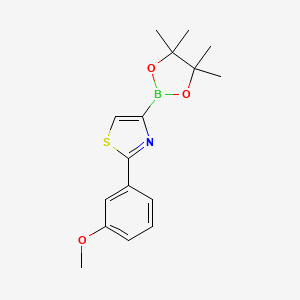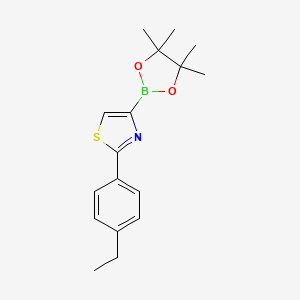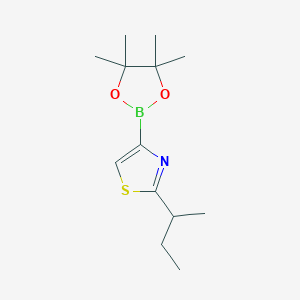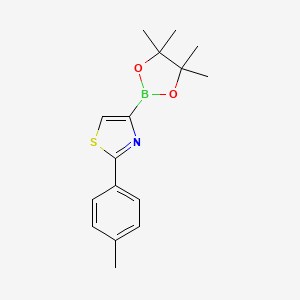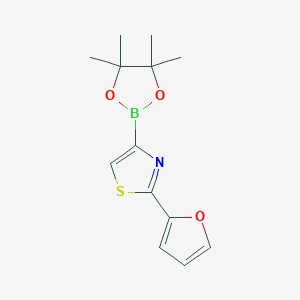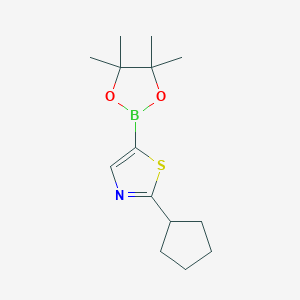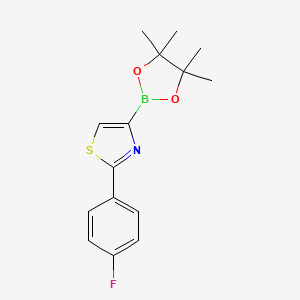
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester (2FTPE) is an organic compound that is used in a variety of scientific research applications. This compound is synthesized through a reaction of a 4-fluorophenylthiazole and a pinacol boronate ester, and is used in a variety of biochemical and physiological studies due to its unique properties. In
Scientific Research Applications
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including biochemical and physiological studies. This compound has been found to be beneficial in the study of enzyme inhibition, protein-ligand interactions, and the inhibition of certain metabolic pathways. Additionally, this compound has been used in studies of drug-target interactions, drug metabolism, and drug delivery.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is not completely understood. However, it is believed that the compound binds to specific enzymes in the body, which can then lead to the inhibition of certain metabolic pathways. Additionally, it has been suggested that the compound may interact with specific proteins and ligands, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit certain metabolic pathways, as well as interfere with enzyme activity. Additionally, this compound has been found to affect the activity of certain proteins and ligands, as well as the transport of certain molecules.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has a variety of advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be completed in a short amount of time. Additionally, the use of an aqueous medium allows for the reaction to be carried out in a safe and cost-effective manner. However, there are a few limitations to using this compound in lab experiments. The compound has not been thoroughly studied, and thus, the exact mechanism of action is not completely understood. Additionally, the compound may interact with certain proteins and ligands, which can lead to the inhibition of certain metabolic pathways.
Future Directions
The potential for 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester to be used in future research applications is vast. This compound could be used to study enzyme inhibition, protein-ligand interactions, and the inhibition of certain metabolic pathways. Additionally, this compound could be used in studies of drug-target interactions, drug metabolism, and drug delivery. Furthermore, this compound could be used to study the effects of certain drugs on the body, as well as the potential for drug-drug interactions. Finally, this compound could be used to study the effects of certain environmental factors on the body, such as the effect of air pollution on the human body.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester begins with the reaction of 4-fluorophenylthiazole with a pinacol boronate ester. This reaction is carried out in an aqueous medium at room temperature, and the resulting product is a this compound molecule. The reaction is relatively simple, and can be completed in a short amount of time. Additionally, the use of an aqueous medium allows for the reaction to be carried out in a safe and cost-effective manner.
properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITDZUDTPGWIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


